molecular formula C18H19ClN2O4S B4220758 2-(3-acetyl-N-methylsulfonylanilino)-N-(5-chloro-2-methylphenyl)acetamide

2-(3-acetyl-N-methylsulfonylanilino)-N-(5-chloro-2-methylphenyl)acetamide

Cat. No.: B4220758
M. Wt: 394.9 g/mol
InChI Key: XHJGFDDZHOMNFQ-UHFFFAOYSA-N
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Description

2-(3-acetyl-N-methylsulfonylanilino)-N-(5-chloro-2-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of glycinamides This compound is characterized by the presence of acetyl, chloro, methyl, and methylsulfonyl groups attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-acetyl-N-methylsulfonylanilino)-N-(5-chloro-2-methylphenyl)acetamide typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the Glycinamide Backbone: This can be achieved through the reaction of glycine with appropriate amines under controlled conditions.

    Introduction of Substituents: The acetyl, chloro, methyl, and methylsulfonyl groups can be introduced through various organic reactions such as Friedel-Crafts acylation, halogenation, and sulfonylation.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-acetyl-N-methylsulfonylanilino)-N-(5-chloro-2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are often used.

    Substitution: Reagents like halogens (Cl~2~, Br2) and nucleophiles (NH~3~, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-acetyl-N-methylsulfonylanilino)-N-(5-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    N~2~-(3-acetylphenyl)-N~1~-(5-chloro-2-methylphenyl)glycinamide: Lacks the methylsulfonyl group.

    N~2~-(3-acetylphenyl)-N~1~-(5-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)acetamide: Contains an acetamide group instead of glycinamide.

Uniqueness

2-(3-acetyl-N-methylsulfonylanilino)-N-(5-chloro-2-methylphenyl)acetamide is unique due to the presence of the methylsulfonyl group, which can impart distinct chemical and biological properties

Properties

IUPAC Name

2-(3-acetyl-N-methylsulfonylanilino)-N-(5-chloro-2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4S/c1-12-7-8-15(19)10-17(12)20-18(23)11-21(26(3,24)25)16-6-4-5-14(9-16)13(2)22/h4-10H,11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHJGFDDZHOMNFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN(C2=CC=CC(=C2)C(=O)C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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